molecular formula C18H20FN3O2 B2357617 2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2379996-11-7

2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2357617
CAS No.: 2379996-11-7
M. Wt: 329.375
InChI Key: KNNDTKROHNKKAQ-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a fluorophenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The fluorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenyl) (4-fluoro-4-((5-methylpyrimidin-2-yl)methyl)amino)methyl)piperidin-1-yl)methanone
  • 3-(3-Fluorophenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride

Uniqueness

2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and lipophilicity, while the piperidine and pyrimidine moieties contribute to its biological activity.

Properties

IUPAC Name

(2-fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-9-20-18(21-10-13)24-12-14-5-4-8-22(11-14)17(23)15-6-2-3-7-16(15)19/h2-3,6-7,9-10,14H,4-5,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNDTKROHNKKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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